(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a diazinane-2,4,6-trione core, which is a versatile scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The key steps include:
Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylmethylidene group: This step often involves a condensation reaction between the diazinane-2,4,6-trione core and an aldehyde or ketone derivative.
Substitution reactions: The chloro, methoxy, and phenoxyethoxy groups are introduced through nucleophilic substitution reactions using appropriate halide precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane-2,4,6-trione core.
Substitution: The chloro and phenoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound’s scaffold can be modified to develop new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[3,4-Dimethoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H23ClN2O6 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23ClN2O6/c1-17-7-6-8-19(13-17)30-26(32)21(25(31)29-27(30)33)14-18-15-22(28)24(23(16-18)34-2)36-12-11-35-20-9-4-3-5-10-20/h3-10,13-16H,11-12H2,1-2H3,(H,29,31,33)/b21-14- |
InChI Key |
AFQFBXGVEIYGAX-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O |
Origin of Product |
United States |
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